molecular formula C15H13ClFN5O B11418149 2-[(2-chloro-6-fluorobenzyl)amino]-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one

2-[(2-chloro-6-fluorobenzyl)amino]-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one

Cat. No.: B11418149
M. Wt: 333.75 g/mol
InChI Key: CFYMDWJMNXNLLY-UHFFFAOYSA-N
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Description

2-[(2-chloro-6-fluorobenzyl)amino]-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one is a complex heterocyclic compound. It features a unique structure that combines a triazolo-pyrimidine core with a cyclopentane ring and a substituted benzylamine group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-tumor properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-chloro-6-fluorobenzyl)amino]-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one typically involves multiple stepsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

2-[(2-chloro-6-fluorobenzyl)amino]-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

2-[(2-chloro-6-fluorobenzyl)amino]-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one has several scientific research applications:

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-chloro-6-fluorobenzyl)amino]-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C15H13ClFN5O

Molecular Weight

333.75 g/mol

IUPAC Name

11-[(2-chloro-6-fluorophenyl)methylamino]-1,8,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),8,10-trien-2-one

InChI

InChI=1S/C15H13ClFN5O/c16-10-4-2-5-11(17)9(10)7-18-14-20-15-19-12-6-1-3-8(12)13(23)22(15)21-14/h2,4-5H,1,3,6-7H2,(H2,18,19,20,21)

InChI Key

CFYMDWJMNXNLLY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N=C3N=C(NN3C2=O)NCC4=C(C=CC=C4Cl)F

Origin of Product

United States

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